molecular formula C12H14N2O B14339014 N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine CAS No. 101077-08-1

N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine

Cat. No.: B14339014
CAS No.: 101077-08-1
M. Wt: 202.25 g/mol
InChI Key: OXLVPXCJOFNLRS-UHFFFAOYSA-N
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Description

N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine is a heterocyclic compound that features an oxazoline ring and a phenyl-substituted cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions to form the oxazoline ring . The phenylcyclopropylamine moiety can be introduced through various cyclopropanation reactions involving phenyl-substituted alkenes and amines .

Industrial Production Methods

Industrial production of N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as molybdenum oxides have been found effective in the preparation of oxazolines from N-acylserines and N-acylthreonines . The use of efficient catalysts and reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PIDA, reducing agents like LiAlH4, and bases such as K2CO3 . Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) for optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazoline derivatives with modified functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine involves its interaction with molecular targets through its oxazoline and phenylcyclopropylamine moieties. The oxazoline ring can participate in hydrogen bonding and coordination with metal ions, while the phenylcyclopropylamine group can interact with biological receptors and enzymes . These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazoline derivatives and phenylcyclopropylamine analogs. Examples include:

  • 2-Phenyl-2-oxazoline
  • 2-Phenylcyclopropylamine
  • N-(2-Oxazolin-2-yl)ethylamine

Uniqueness

N-(2-Oxazolin-2-yl)-2-phenylcyclopropylamine is unique due to the combination of the oxazoline ring and the phenylcyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

101077-08-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(2-phenylcyclopropyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N2O/c1-2-4-9(5-3-1)10-8-11(10)14-12-13-6-7-15-12/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

OXLVPXCJOFNLRS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2CC2C3=CC=CC=C3

Origin of Product

United States

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